1-Ethyl-3-nitroso-2-phenylindole is a member of the indole family, characterized by its unique structure that includes a nitroso group and an ethyl substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive nitroso functionality, which can participate in various
The reactivity of 1-ethyl-3-nitroso-2-phenylindole primarily stems from the nitroso group, which can engage in several types of reactions:
1-Ethyl-3-nitroso-2-phenylindole has shown potential biological activities, particularly in antimicrobial and anticancer studies. Compounds with similar structures have been reported to exhibit significant inhibition against various pathogens and cancer cell lines. The biological activity often correlates with the presence of the nitroso group, which can influence interactions with biological targets.
The synthesis of 1-ethyl-3-nitroso-2-phenylindole typically involves several key steps:
1-Ethyl-3-nitroso-2-phenylindole has potential applications in various fields:
Interaction studies involving 1-ethyl-3-nitroso-2-phenylindole often focus on its binding affinity to biological targets such as enzymes or receptors. These studies utilize techniques like molecular docking and spectroscopic methods to elucidate how this compound interacts at the molecular level. Preliminary results suggest that modifications to the indole structure can significantly affect binding interactions and biological efficacy.
Several compounds share structural similarities with 1-ethyl-3-nitroso-2-phenylindole, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Nitrosoindole | Indole structure with a nitroso group | Exhibits different reactivity patterns than 1-Ethyl variant |
| 2-Aminoindole | Indole with an amino group | Known for enhanced biological activity |
| 5-Nitroindole | Indole with a nitro substituent | Displays distinct electronic properties affecting reactivity |
| 4-Methylindole | Methyl-substituted indole | Commonly found in natural products |
The uniqueness of 1-ethyl-3-nitroso-2-phenylindole lies in its specific combination of an ethyl substituent and a nitroso group on the indole framework, which may confer distinct chemical properties and biological activities compared to these similar compounds.
1-Ethyl-3-nitroso-2-phenylindole is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 1-ethyl-3-nitroso-2-phenyl-1H-indole. Its molecular formula, $$ \text{C}{16}\text{H}{14}\text{N}_{2}\text{O} $$, reflects a 16-carbon indole backbone substituted with ethyl, phenyl, and nitroso groups. The structural arrangement positions the ethyl group at the 1-position, the phenyl group at the 2-position, and the nitroso (-N=O) group at the 3-position of the indole ring.
| Property | Value |
|---|---|
| CAS Number | 53603-64-8 |
| Molecular Weight | 250.29 g/mol |
| Canonical SMILES | CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=O |
| InChI Key | HVIBJSFVJIMNAP-UHFFFAOYSA-N |